Maltohexaose

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucose has been reported in Drosophila melanogaster with data available.

Properties

IUPAC Name |

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)18(49)29(11(4-40)59-33)65-35-25(56)20(51)31(13(6-42)61-35)67-36-26(57)21(52)30(14(7-43)62-36)66-34-24(55)19(50)28(12(5-41)60-34)64-32-22(53)17(48)16(47)10(3-39)58-32/h1,8-36,38-57H,2-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMVHSOAUQHPSN-KZSASMRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317863 | |

| Record name | Maltohexaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

990.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34620-77-4 | |

| Record name | Maltohexaose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34620-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltohexaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034620774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maltohexaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Structure of Maltohexaose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of maltohexaose, a linear oligosaccharide of significant interest in various scientific fields. This document details its structural composition, physicochemical properties, and a visual representation to aid in research and development applications.

Chemical Structure and Composition

This compound is a maltooligosaccharide, specifically a hexasaccharide, composed of six D-glucose units.[1][2] These glucose monomers are sequentially linked by α-1,4 glycosidic bonds.[3][4] The structure is linear, meaning the glucose units form a straight chain.[5] The terminal glucose unit with a free anomeric carbon is known as the reducing end, which can exist in an open-chain aldehyde form.[1] The other end of the chain is the non-reducing end.

The systematic name for this compound is α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-D-glucose.[1][3] It is also commonly referred to as amylohexaose.[6]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C36H62O31 | [1][3][6] |

| Molecular Weight | 990.86 g/mol | [2][3][6] |

| Appearance | White Powder | [3] |

| Melting Point | 204-206 °C | [3] |

| Purity | ≥95% | [6] |

| Hydrogen Bond Donor Count | 20 | [3] |

| Hydrogen Bond Acceptor Count | 31 | [3] |

| Rotatable Bond Count | 16 | [3] |

| Topological Polar Surface Area | 506 Ų | [3] |

| CAS Number | 34620-77-4 | [6] |

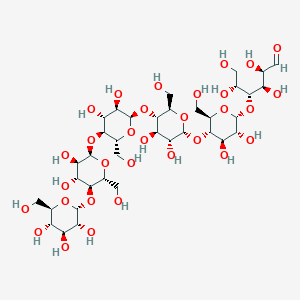

Structural Visualization

To facilitate a clearer understanding of the molecular architecture of this compound, a two-dimensional schematic is provided below. This diagram illustrates the linear arrangement of the six glucose units and the α-1,4 glycosidic linkages.

Caption: Linear structure of this compound.

References

Maltohexaose: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltohexaose, a linear oligosaccharide composed of six α-(1→4) linked D-glucose units, is a key component in various biological and industrial processes. As a member of the maltooligosaccharide series, it serves as a fundamental building block of starch and glycogen. Its well-defined structure and properties make it a valuable tool in carbohydrate research, enzymology, and as a potential component in drug delivery systems and functional foods. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, complete with experimental protocols and logical workflows for its characterization.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below, providing a foundational dataset for its application in research and development.

Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to light yellow powder | [1][2] |

| Molecular Formula | C₃₆H₆₂O₃₁ | [3][4][5] |

| Molecular Weight | 990.86 g/mol | [3][4][5] |

| Exact Mass | 990.32750517 Da | [3] |

| Melting Point | >191°C (decomposes)[6], 204-206°C[1] | [1][6] |

| Solubility | Soluble in water (50 mg/mL, 250 mg/mL[6]); Slightly soluble in methanol (heated)[2] | [2][6] |

| Density | 1.87 g/cm³ (estimated) | [1] |

| Optical Rotation | Optically active | |

| Refractive Index | 1.4365 (estimated) | [1] |

Chemical Properties of this compound

| Property | Description | Source(s) |

| Structure | A linear polysaccharide consisting of six D-glucose units linked by α-(1→4) glycosidic bonds. | [1][3] |

| Reducing Sugar | Yes, the glucose residue at one end possesses a free hemiacetal group, allowing it to act as a reducing agent. | [3] |

| Hydrolysis | Can be hydrolyzed into smaller maltooligosaccharides and glucose by acids or enzymes such as α-amylase.[7][8][9] | [7][8][9] |

| Stability | Stable under standard conditions. Should be stored in a cool, dry place. | [2] |

| IUPAC Name | α-D-Glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-D-glucose | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are outlined below.

Determination of Melting Point

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Methodology:

-

Sample Preparation: A small, dry sample of this compound powder is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a steady rate (e.g., 1-2°C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

-

-

Data Analysis: The observed melting point range is reported. Note that as a carbohydrate, this compound may decompose upon melting, which should be noted.

Determination of Aqueous Solubility

Objective: To quantify the solubility of this compound in water at a specific temperature.

Methodology:

-

Sample Preparation: A series of vials containing a fixed volume of distilled water (e.g., 10 mL) are prepared.

-

Procedure:

-

Increasing amounts of this compound are added to each vial.

-

The vials are sealed and agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

The solutions are visually inspected for the presence of undissolved solid. The last vial with no visible solid represents a concentration below the solubility limit, while the first vial with visible solid represents a concentration above the limit.

-

For a more quantitative measurement, the saturated solution is filtered, and the concentration of the filtrate is determined using a suitable analytical method such as HPLC with a refractive index detector.

-

-

Data Analysis: Solubility is expressed in mg/mL or g/L.

Characterization by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of a this compound sample and to quantify it.

Methodology:

-

Sample Preparation:

-

A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in a known volume of mobile phase (e.g., ultrapure water).

-

A series of calibration standards are prepared by diluting the stock solution.

-

The sample to be analyzed is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.

-

-

Instrumentation: An HPLC system equipped with a carbohydrate analysis column (e.g., an amino-based column) and a refractive index (RI) detector is used.

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used for isocratic elution.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

-

Injection Volume: 10-20 µL.

-

-

Procedure:

-

The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

-

The calibration standards are injected, followed by the sample solution.

-

The retention time and peak area of this compound are recorded.

-

-

Data Analysis:

-

A calibration curve is constructed by plotting the peak area versus the concentration of the standards.

-

The concentration of this compound in the sample is determined from the calibration curve.

-

Purity is assessed by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

-

Characterization by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a low concentration (e.g., 10 µM).

-

Instrumentation: A mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used.

-

Procedure (for ESI-MS):

-

The sample solution is infused into the ESI source at a constant flow rate.

-

The instrument is operated in positive ion mode to detect protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

-

The mass spectrum is acquired over a relevant m/z range.

-

-

Data Analysis: The acquired mass spectrum is analyzed to identify the peak corresponding to the molecular ion of this compound. The experimentally determined monoisotopic mass is compared to the theoretical exact mass.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures described above.

References

- 1. echemi.com [echemi.com]

- 2. This compound - CARBOEXPERT [carboexpert.com]

- 3. This compound | C36H62O31 | CID 161828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Mechanism | Concentration [selleckchem.com]

- 5. scbt.com [scbt.com]

- 6. glpbio.com [glpbio.com]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.rsc.org [pubs.rsc.org]

The Pivotal Role of Maltohexaose in Carbohydrate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltohexaose, a linear maltooligosaccharide composed of six α-1,4-linked glucose units, occupies a central position in carbohydrate metabolism. Arising from the enzymatic degradation of starch by α-amylases, it serves as a key substrate for further hydrolysis by α-glucosidases in mammals and is an important intermediate in the microbial metabolism of complex carbohydrates. This technical guide provides a comprehensive overview of the multifaceted role of this compound, detailing its enzymatic production and degradation, its transport across cellular membranes, and its established functions in metabolic pathways. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of relevant metabolic and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical and Physical Properties of this compound

This compound is a dextrin with the chemical formula C36H62O31 and a molecular weight of 990.86 g/mol [1][2]. Its structure consists of six D-glucose molecules linked by α-1,4 glycosidic bonds[1]. As a maltooligosaccharide, it is a water-soluble powder[3].

This compound in Mammalian Carbohydrate Digestion and Absorption

The digestion of starch, a primary source of dietary carbohydrates, commences in the mouth with the action of salivary α-amylase and continues in the small intestine with pancreatic α-amylase[4][5]. These enzymes are endo-acting hydrolases that cleave internal α-1,4-glucosidic linkages in starch, producing a mixture of smaller oligosaccharides, including maltose, maltotriose, and this compound[4][6].

Human pancreatic and salivary α-amylases have been shown to hydrolyze this compound. Kinetic studies indicate that maltopentaose and this compound are generally the most readily hydrolyzed substrates among maltooligosaccharides by these enzymes[1]. The preferred cleavage pattern for human pancreatic α-amylase involves the binding of a five-sugar residue unit across its active site[7].

Once formed in the intestinal lumen, this compound and other maltooligosaccharides are further broken down into glucose by brush border enzymes, such as sucrase-isomaltase and maltase-glucoamylase, before absorption by enterocytes[6].

Quantitative Data: Enzyme Kinetics

The following table summarizes the kinetic parameters for the hydrolysis of this compound by a key mammalian enzyme.

| Enzyme | Source | Substrate | K_m (mM) | Relative V_max (%) | Reference |

| Acid α-glucosidase | Rabbit muscle | This compound | 5.9 | 43.5-89.3 | [7] |

Note: The V_max is relative to the hydrolysis of maltose.

This compound in Microbial Metabolism

This compound plays a significant role in the carbohydrate metabolism of various microorganisms, particularly bacteria.

Transport and Utilization in Escherichia coli

In E. coli, this compound is transported into the periplasm through the maltoporin (LamB) channel in the outer membrane[8]. It is then actively transported across the inner membrane by the ATP-binding cassette (ABC) transporter MalFGK2, which has a high affinity for maltodextrins[9][10]. Once inside the cytoplasm, this compound can be metabolized by enzymes of the mal regulon. For instance, amylomaltase (MalQ) can utilize this compound in transglycosylation reactions, and maltodextrin phosphorylase (MalP) can phosphorolytically cleave it to yield glucose-1-phosphate and a shorter maltodextrin[7].

Glycogen Synthesis in Mycobacteria

A novel pathway for glycogen synthesis has been identified in Mycobacterium smegmatis, where this compound is a key intermediate. In this pathway, maltose is transferred from maltose-1-phosphate to a maltosaccharide acceptor, such as maltotetraose, to form this compound. This reaction is catalyzed by α-1,4-glucan:maltose-1-P maltosyltransferase[11][12].

This compound as a Product of α-Amylases

Certain α-amylases, known as this compound-forming amylases, predominantly produce this compound from starch. These enzymes are of significant interest for industrial applications.

Quantitative Data: this compound-Producing Amylases

| Enzyme | Source | Optimal pH | Optimal Temperature (°C) | This compound Yield (%) | Reference |

| α-Amylase | Corallococcus sp. strain EGB | 7.0 | 50 | 59.4 | [13] |

| α-Amylase | Bacillus circulans G-6 | 8.0 | 60 | ~30 | [14] |

| G6-amylase | Alkalophilic Bacillus sp. 707 | 8.8 | 45 | >30 | [15] |

Role as a Potential Signaling Molecule

The direct role of this compound as a signaling molecule in mammalian cells, particularly in pathways central to carbohydrate metabolism like insulin and glucagon signaling, is not well-established in the current scientific literature. While glucose and other monosaccharides are known to trigger various signaling cascades, evidence for a similar role for this compound is lacking. Research in yeast suggests that high intracellular accumulation of maltose can trigger a hypotonic-like stress response, leading to cell death, indicating that oligosaccharides can have signaling roles in some organisms[8]. However, further investigation is required to determine if this compound has any specific signaling function in mammalian systems.

Experimental Protocols

Quantification of this compound using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Objective: To separate and quantify this compound from a mixture of other maltooligosaccharides.

Principle: HPAEC separates carbohydrates based on their acidity at high pH. The separated analytes are then detected with high sensitivity by pulsed amperometry, which involves their oxidation at the surface of a gold electrode.

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of this compound and other maltooligosaccharide standards (e.g., maltose, maltotriose, maltopentaose) in high-purity water.

-

Create a series of working standards by diluting the stock solutions to generate a calibration curve.

-

Prepare biological or experimental samples by dissolving them in high-purity water and filtering through a 0.2 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac series).

-

Mobile Phase: A high pH eluent, typically sodium hydroxide (NaOH), is used. A gradient of sodium acetate in NaOH may be employed for resolving complex mixtures.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Temperature: Column temperature is maintained, for example, at 30°C.

-

-

Detection:

-

Detector: Pulsed Amperometric Detector with a gold working electrode and an Ag/AgCl reference electrode.

-

Waveform: A standard quadruple potential waveform for carbohydrate analysis is applied.

-

-

Data Analysis:

-

Identify the this compound peak based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

-

Assay for this compound Uptake in E. coli

Objective: To measure the rate of this compound transport into E. coli cells.

Principle: This protocol utilizes radiolabeled this compound to track its entry into bacterial cells over time.

Methodology:

-

Preparation of Radiolabeled this compound:

-

Uniformly labeled [14C]this compound can be prepared enzymatically from [14C]maltose using amylomaltase.

-

-

Cell Culture and Preparation:

-

Grow E. coli strains (e.g., wild-type and a mutant lacking the maltodextrin transporter for comparison) to mid-log phase in a defined medium.

-

Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., M9 salts), and resuspend them to a specific cell density.

-

-

Uptake Assay:

-

Pre-warm the cell suspension to the desired temperature (e.g., 37°C).

-

Initiate the uptake reaction by adding a known concentration of [14C]this compound to the cell suspension.

-

At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter (e.g., 0.45 µm nitrocellulose) to separate the cells from the medium.

-

Wash the filters rapidly with ice-cold buffer to remove any non-transported radiolabel.

-

-

Quantification:

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the rate of this compound uptake, typically expressed as nmol/min/10^9 cells.

-

Visualizations of Pathways and Workflows

Conclusion and Future Directions

This compound is a fundamentally important molecule in the metabolic pathways of both mammals and microbes. Its generation from starch digestion and subsequent hydrolysis to glucose are critical steps in energy acquisition for mammals. In the microbial world, it serves as a key nutrient and an intermediate in biosynthetic pathways. The development of this compound-forming amylases also presents opportunities for industrial applications.

While much is known about the enzymatic processing and transport of this compound, its potential role as a direct signaling molecule in mammalian cells remains an open area of research. Future studies could explore whether this compound interacts with cellular receptors or allosterically modulates key metabolic enzymes, potentially influencing pathways such as insulin or glucagon signaling. Elucidating these aspects could provide novel insights into carbohydrate metabolism and may reveal new therapeutic targets for metabolic disorders.

References

- 1. Action of human pancreatic and salivary alpha-amylases on maltooligosaccharides: evaluation of kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of neutral free oligosaccharides from mammalian cultured cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Single-cell metabolic profiling reveals subgroups of primary human hepatocytes with heterogeneous responses to drug challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glucose binds to the insulin receptor affecting the mutual affinity of insulin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling Pathways that Regulate Macropinocytosis in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Subsite mapping of the human pancreatic alpha-amylase active site through structural, kinetic, and mutagenesis techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ejm.journals.ekb.eg [ejm.journals.ekb.eg]

- 9. researchgate.net [researchgate.net]

- 10. The use of hepatocytes to investigate drug uptake transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemical and crystallographic analyses of this compound-producing amylase from alkalophilic Bacillus sp. 707 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, radiolabeling, and biological evaluation of methyl 6-deoxy-6-[18F]fluoro-4-thio-α-d-maltotrioside as a positron emission tomography bacterial imaging agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Biological Function of Maltohexaose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltohexaose, a linear oligosaccharide composed of six α-1,4 linked glucose units, serves as a significant carbon and energy source for a variety of organisms, ranging from bacteria and archaea to eukaryotes. Its biological relevance is most prominently characterized in microbial metabolism, particularly in the context of nutrient acquisition and catabolism. This technical guide provides an in-depth exploration of the multifaceted biological functions of this compound, with a focus on its transport, enzymatic processing, and regulatory roles. Detailed experimental methodologies and quantitative data are presented to facilitate further research and application in drug development and biotechnology.

Introduction to this compound

This compound belongs to the maltooligosaccharide series, which are products of starch hydrolysis.[1] It is a homooligosaccharide of glucose and a key intermediate in the breakdown of complex carbohydrates.[2] Its precise chemical structure makes it a valuable tool in biochemical and structural studies of carbohydrate-binding proteins and enzymes.[1]

This compound as a Carbon Source

Bacterial Utilization

Bacteria, particularly those residing in carbohydrate-rich environments such as the gut, have evolved sophisticated systems for the uptake and metabolism of this compound. In Escherichia coli, the maltose/maltodextrin system is a well-studied model for carbohydrate transport and metabolism. This compound is efficiently transported into the periplasm and subsequently into the cytoplasm, where it is catabolized to glucose and glucose-1-phosphate for entry into glycolysis.

Archaeal Metabolism

Hyperthermophilic archaea, such as Thermococcus litoralis, have also been shown to utilize maltooligosaccharides. These organisms possess unique metabolic pathways, often variants of the classical Embden-Meyerhof-Parnas or Entner-Doudoroff pathways, to process these sugars under extreme conditions.

Eukaryotic Metabolism

In eukaryotes, the utilization of this compound is less prominent than that of smaller sugars like glucose and maltose. However, some yeasts, including Saccharomyces cerevisiae, can metabolize longer maltooligosaccharides. In mammalian systems, this compound is primarily relevant in the context of digestion and gut microbiota. While it can be partially hydrolyzed by pancreatic α-amylase, a significant portion reaches the colon where it serves as a prebiotic, promoting the growth of beneficial bacteria.[3]

Transport of this compound

The transport of this compound across cellular membranes is a critical step in its utilization. The best-characterized system is the maltose/maltodextrin transport system in E. coli.

Outer Membrane Transport: Maltoporin (LamB)

This compound crosses the outer membrane of E. coli through a specific channel protein called maltoporin, or LamB.[4] This protein forms a trimeric channel that facilitates the diffusion of maltooligosaccharides.[2] The channel contains a "greasy slide" of aromatic residues that guide the sugar molecule through the pore.[5]

Periplasmic Binding and Inner Membrane Transport: The MalFGK₂ ABC Transporter

Once in the periplasm, this compound is bound with high affinity by the maltose-binding protein (MBP), the product of the malE gene. The MBP-maltohexaose complex then interacts with the MalFGK₂ ATP-binding cassette (ABC) transporter located in the inner membrane. This interaction triggers ATP hydrolysis by the MalK subunits, providing the energy to translocate this compound into the cytoplasm.

Enzymology of this compound

A variety of enzymes are involved in the production and degradation of this compound.

This compound-Producing Amylases

Certain α-amylases, known as this compound-forming amylases (G6-amylases), specifically hydrolyze starch to produce this compound as the primary product.[6] These enzymes are of significant interest for the industrial production of maltooligosaccharides.

Hydrolysis of this compound

Once transported into the cell, this compound is typically hydrolyzed by α-glucosidases or phosphorylases into smaller glucose units that can enter central metabolic pathways.

Signaling and Regulatory Roles

While this compound itself is not the primary signaling molecule in the E. coli maltose regulon, its presence leads to the production of the true inducer.

Regulation of the mal Operon in E. coli

The expression of the mal genes is positively regulated by the MalT protein, which is activated by maltotriose. This compound taken up by the cell is degraded to smaller oligosaccharides, including maltotriose, which then activates MalT and induces the expression of the entire maltose/maltodextrin system. The expression of the mal operon is also subject to catabolite repression via the catabolite activator protein (CAP).

Interaction with Mammalian Systems

Prebiotic Effects

In the human gut, this compound that escapes digestion in the small intestine acts as a prebiotic. It is fermented by colonic bacteria, leading to the production of short-chain fatty acids (SCFAs) and promoting the growth of beneficial bacteria such as Bifidobacterium.[3][7]

Direct Effects on Intestinal Epithelium

Recent studies suggest that maltodextrins, including this compound, can directly interact with the intestinal epithelium. High concentrations of maltodextrin have been shown to impair the intestinal mucus barrier, which could have implications for inflammatory bowel disease.[8]

Quantitative Data

| Parameter | Protein/Enzyme | Organism | Substrate | Value | Reference |

| Kd | Maltose-Binding Protein (MBP) | Escherichia coli | Maltose | ~2 µM | [8] |

| Kd | Maltose-Binding Protein (MBP) | Escherichia coli | Maltotriose | ~0.4 µM | [8] |

| Kd | LamB | Escherichia coli | Maltoheptaose | ~60 µM | [9] |

| Km | α-amylase | Bacillus megaterium RAS103 | Starch | 0.878 mg/ml | [10] |

| Vmax | α-amylase | Bacillus megaterium RAS103 | Starch | 81.30 U/ml | [10] |

| Km | α-amylase | Bacillus licheniformis SKB4 | Starch | 6.2 mg/ml | [11] |

| Vmax | α-amylase | Bacillus licheniformis SKB4 | 1.04 µmol mg⁻¹ min⁻¹ | [11] |

Experimental Protocols

This compound Uptake Assay in Bacteria (using Radiolabeled Substrate)

This protocol is adapted from general methods for measuring substrate uptake in bacterial cells or membrane vesicles.[12][13]

-

Cell/Vesicle Preparation:

-

Grow bacterial cells to mid-log phase in a suitable medium.

-

Induce the expression of the transport system of interest (e.g., the mal operon with maltose).

-

Harvest cells by centrifugation and wash with an appropriate buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

-

(Optional) Prepare membrane vesicles by standard procedures (e.g., osmotic lysis or French press).

-

Resuspend the cell or vesicle pellet in the assay buffer to a final protein concentration of 1-5 mg/mL.

-

-

Uptake Assay:

-

Pre-warm aliquots of the cell/vesicle suspension to the desired temperature (e.g., 37°C).

-

Initiate the uptake reaction by adding radiolabeled this compound (e.g., [¹⁴C]-maltohexaose) to a final concentration in the desired range (e.g., 1-100 µM).

-

At specific time points (e.g., 15, 30, 60, 120 seconds), stop the reaction by rapid filtration through a 0.45 µm nitrocellulose filter.

-

Immediately wash the filter with ice-cold buffer to remove unincorporated radiolabel.

-

Determine the amount of radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of uptake at each substrate concentration.

-

Determine the Km and Vmax for this compound transport by plotting the initial rates of uptake against the substrate concentration and fitting the data to the Michaelis-Menten equation.

-

Crystallization of a Protein-Maltohexaose Complex (Vapor Diffusion Method)

This protocol is a general guideline for the crystallization of a protein in complex with this compound, based on standard vapor diffusion techniques.[14][15]

-

Protein and Ligand Preparation:

-

Purify the target protein to >95% homogeneity.

-

Concentrate the protein to 5-20 mg/mL in a low ionic strength buffer (e.g., 10-20 mM HEPES or Tris, pH 7.0-8.0).

-

Prepare a stock solution of this compound (e.g., 100 mM) in ultrapure water.

-

-

Crystallization Setup (Hanging Drop):

-

Pipette 1 µL of the protein solution onto a siliconized glass coverslip.

-

Add 1 µL of the reservoir solution (containing a precipitant such as PEG, ammonium sulfate, or a salt at a specific concentration and pH) to the protein drop.

-

Add a small amount of the this compound stock solution to the drop to achieve a final concentration that is in molar excess to the protein (e.g., 1-5 mM).

-

Invert the coverslip over a well containing 500 µL of the reservoir solution.

-

Seal the well with vacuum grease to create a closed system.

-

-

Incubation and Observation:

-

Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C).

-

Periodically observe the drops under a microscope for the formation of crystals over several days to weeks.

-

-

Optimization:

-

If initial screens do not yield crystals, systematically vary the protein concentration, precipitant type and concentration, pH, and this compound concentration.

-

Applications in Drug Development and Biotechnology

The specific uptake of this compound by bacteria has been exploited for the development of diagnostic imaging agents for bacterial infections.[16] Radiolabeled this compound derivatives can be used in positron emission tomography (PET) to specifically target and visualize sites of bacterial accumulation.[16] Furthermore, understanding the enzymes that produce and degrade this compound is crucial for the biotechnological production of specific maltooligosaccharides for use as food ingredients and prebiotics.

Conclusion

This compound plays a fundamental role as a carbohydrate source for a wide range of organisms. Its transport and metabolism, particularly in bacteria, are well-understood and serve as a paradigm for nutrient uptake. While a direct signaling role for this compound has not been established, its metabolic products are key regulatory molecules. In mammals, its primary significance lies in its prebiotic activity within the gut microbiome, although direct interactions with the intestinal epithelium are an emerging area of research. The detailed understanding of the biological functions of this compound continues to provide valuable insights for both basic science and applied fields such as biotechnology and medicine.

References

- 1. scbt.com [scbt.com]

- 2. Selectivity for maltose and maltodextrins of maltoporin, a pore-forming protein of E. coli outer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A model of maltodextrin transport through the sugar-specific porin, LamB, based on deletion analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biochemical and crystallographic analyses of this compound-producing amylase from alkalophilic Bacillus sp. 707 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Maltodextrin Consumption Impairs the Intestinal Mucus Barrier and Accelerates Colitis Through Direct Actions on the Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stoichiometry of maltodextrin-binding sites in LamB, an outer membrane protein from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ejm.journals.ekb.eg [ejm.journals.ekb.eg]

- 11. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 12. Active transport of maltose in membrane vesicles obtained from Escherichia coli cells producing tethered maltose-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Protein crystallization - Wikipedia [en.wikipedia.org]

- 15. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 16. jnm.snmjournals.org [jnm.snmjournals.org]

Maltohexaose as a Natural Substrate for Alpha-Amylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-amylases (EC 3.2.1.1) are endo-acting enzymes that catalyze the hydrolysis of internal α-1,4-glycosidic linkages in starch, glycogen, and related polysaccharides.[1][2] Their role in carbohydrate metabolism makes them a significant target in various fields, including clinical diagnostics, food production, and drug development, particularly for conditions like type 2 diabetes.[3][4][5] The use of complex substrates like starch for kinetic studies can lead to variability. Maltohexaose, a linear maltooligosaccharide composed of six α-1,4-linked glucose units, offers a well-defined, specific, and natural substrate for α-amylase, enabling more precise and reproducible kinetic analysis.[6][7] This technical guide provides an in-depth overview of this compound's biochemical properties, its interaction with alpha-amylase, and detailed experimental protocols for its use in research and development.

Biochemical Properties of this compound

This compound is a polysaccharide that can be classified as a maltodextrin.[6][8] It is a natural saccharide that can be produced from the enzymatic breakdown of larger starch molecules like amylose and amylopectin.[9] Its defined structure makes it an ideal substrate for fundamental enzyme characterization.

| Property | Value | References |

| Chemical Formula | C₃₆H₆₂O₃₁ | [10][11] |

| Molecular Weight | 990.86 g/mol | [8][10][11][12] |

| Synonyms | Amylohexaose, D-maltohexaose | [11][12] |

| Structure | A linear chain of six D-glucose units linked by α(1→4) glycosidic bonds.[6][13] | |

| CAS Number | 34620-77-4 | [11][14] |

| Appearance | White Powder | [13] |

| Solubility | Soluble in water. | [9][13] |

Alpha-Amylase: Mechanism of Action on this compound

Alpha-amylase is an endo-amylase that hydrolyzes starch and related glucans by randomly cleaving internal α-1,4-glucosidic bonds.[15][16][17] The reaction proceeds via a double displacement mechanism, involving the formation of a covalent glycosyl-enzyme intermediate.[1] When this compound is the substrate, α-amylase can cleave the internal bonds to produce smaller oligosaccharides. The primary end-products are typically maltose (G2) and maltotriose (G3), although other combinations like maltotetraose (G4) can also be produced depending on the specific amylase and reaction conditions.[15][18]

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. ejm.journals.ekb.eg [ejm.journals.ekb.eg]

- 3. Application of microbial α-amylase in industry – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of α‐amylase and α‐glucosidase: Potential linkage for whole cereal foods on prevention of hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. hmdb.ca [hmdb.ca]

- 7. benchchem.com [benchchem.com]

- 8. This compound | Mechanism | Concentration [selleckchem.com]

- 9. glpbio.com [glpbio.com]

- 10. This compound | C36H62O31 | CID 161828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. lookchem.com [lookchem.com]

- 13. This compound | 34620-77-4 [chemicalbook.com]

- 14. CAS 34620-77-4: this compound | CymitQuimica [cymitquimica.com]

- 15. phytojournal.com [phytojournal.com]

- 16. VARIANT this compound-FORMING ALPHA-AMYLASE VARIANTS - Patent 3246404 [data.epo.org]

- 17. What Are the Roles of A-amylase in Maltose Production? - Jiangsu Yiming Biological Technology Co., Ltd [yimingbiotechnology.com]

- 18. researchgate.net [researchgate.net]

Enzymatic synthesis of maltohexaose from starch

An in-depth technical guide on the core topic of the enzymatic synthesis of maltohexaose from starch, designed for researchers, scientists, and drug development professionals.

Introduction

This compound, an oligosaccharide composed of six α-1,4 linked glucose units, is a valuable molecule in biochemical research and pharmaceutical development.[1] It serves as a specific substrate for studying the kinetics and mechanisms of carbohydrate-active enzymes, such as α-amylase.[1] Furthermore, its defined structure is useful in examining the physicochemical properties of polysaccharides and their interactions with other molecules.[1][2] Traditional chemical synthesis methods for oligosaccharides are often complex and yield a mixture of products, making enzymatic synthesis the preferred route for producing high-purity this compound.

This technical guide details the primary enzymatic pathways for synthesizing this compound from starch, a readily available and inexpensive biopolymer. It provides an overview of the key enzymes, detailed experimental protocols, and quantitative data to assist researchers in establishing efficient and reproducible synthesis processes.

Overview of Enzymatic Synthesis Strategies

The conversion of starch into this compound can be achieved through several enzymatic strategies. The two primary pathways are:

-

Direct Enzymatic Hydrolysis: This approach utilizes specialized this compound-forming amylases that directly cleave starch into this compound with high specificity.

-

Cyclodextrin Intermediate Pathway: This is a two-step process involving the initial conversion of starch into α-cyclodextrin (a cyclic molecule of six glucose units) by cyclodextrin glucanotransferase (CGTase), followed by the specific ring-opening of the α-cyclodextrin to yield linear this compound.

A recent advancement involves the synergistic action of this compound-forming amylases with branching enzymes to improve both the yield and purity of the final product from native starch.[3]

Core Methodologies and Experimental Protocols

A successful enzymatic synthesis workflow requires careful execution of several key stages, from substrate preparation to final product purification.

Caption: General workflow for the enzymatic synthesis of this compound from starch.

Starch Pretreatment: Gelatinization and Liquefaction

The initial step in the process is the pretreatment of starch to render it soluble and accessible to enzymatic attack. This involves breaking down the crystalline structure of starch granules (gelatinization) and reducing the viscosity of the resulting paste (liquefaction).[4]

Experimental Protocol: Starch Pretreatment

-

Slurry Preparation: Prepare a 5-15% (w/v) starch suspension in a suitable buffer (e.g., 50 mM sodium phosphate, pH adjusted according to the enzyme's requirement).

-

Gelatinization: Heat the starch slurry to a temperature above its gelatinization point (typically 85-95°C) with continuous stirring for 15-30 minutes. This results in a viscous paste.[5]

-

Liquefaction (Optional but Recommended): Cool the gelatinized starch to the optimal temperature for a thermostable α-amylase (e.g., from Bacillus licheniformis). Add the enzyme and incubate until the desired reduction in viscosity is achieved. This step breaks down the long starch chains into smaller, soluble dextrins, which are better substrates for the this compound-producing enzyme.

-

Enzyme Inactivation: Terminate the liquefaction step by heating the solution to 100°C for 10 minutes to denature the α-amylase before adding the specific synthesis enzyme.[6]

Synthesis Pathway 1: Direct Hydrolysis

This pathway employs a this compound-producing amylase (G6-amylase, EC 3.2.1.98) that predominantly produces this compound from starch.[7] An example is the enzyme from the alkalophilic Bacillus sp. 707.[7]

Caption: Direct hydrolysis of starch to this compound using G6-amylase.

Experimental Protocol: this compound Synthesis with G6-Amylase

-

Substrate Preparation: Use the pretreated starch solution from section 3.1.

-

Reaction Setup: Adjust the pH and temperature of the substrate solution to the optimal conditions for the G6-amylase. For the enzyme from Bacillus sp. 707, the optimal conditions are pH 8.8 and 45°C.[7]

-

Enzymatic Reaction: Add the purified G6-amylase to the substrate solution. The enzyme-to-substrate ratio should be optimized, but a starting point could be 5-10 Units per gram of starch.[8]

-

Incubation: Incubate the reaction mixture for a predetermined time (e.g., 12-24 hours) with gentle agitation. Monitor the reaction progress by periodically analyzing aliquots via HPLC or TLC.

-

Termination: Stop the reaction by boiling the mixture for 10 minutes to inactivate the enzyme.

Synthesis Pathway 2: Cyclodextrin Intermediate

This elegant two-step method first creates α-cyclodextrin (α-CD) from starch and then opens the ring to form linear this compound. This can lead to a very pure final product.[9]

Caption: Two-step synthesis of this compound via an α-cyclodextrin intermediate.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of α-Cyclodextrin

-

Reaction Setup: Use pretreated starch and adjust the conditions for the selected CGTase (e.g., from Bacillus cereus or Bacillus macerans).[10][11] Typical conditions are pH 5.5-7.0 and 40-60°C.

-

Enzymatic Reaction: Add CGTase to the starch solution and incubate for 24-48 hours. The enzyme catalyzes the formation of a mixture of α-, β-, and γ-cyclodextrins.[10]

-

α-CD Purification: α-CD can be selectively precipitated and purified from the reaction mixture due to its different solubility characteristics compared to β- and γ-CD, often involving the use of complexing agents and crystallization.

Step 2: Ring-Opening of α-Cyclodextrin

-

Substrate Preparation: Prepare a solution of purified α-CD in a suitable buffer.

-

Enzymatic Reaction: Add a CD-hydrolyzing enzyme, such as the thermostable amylase from Pyrococcus furiosus, which preferentially opens the α-CD ring to form this compound.[9]

-

Incubation & Termination: Incubate under optimal conditions for the enzyme. Terminate the reaction by heat inactivation.

Purification and Analysis of this compound

Regardless of the synthesis pathway, the final product is a mixture that requires purification.

Experimental Protocol: Purification and Analysis

-

Removal of Insolubles: Centrifuge the reaction mixture after heat inactivation to remove any precipitated proteins and insoluble material.

-

Chromatographic Purification:

-

Size-Exclusion Chromatography (SEC): Use a resin like Bio-Gel P-4 or Sephadex G-25 to separate oligosaccharides based on their size. This is effective for removing monosaccharides, disaccharides, and larger dextrins from the desired this compound fraction.

-

Ion-Exchange Chromatography: This can be used to remove charged impurities.[8]

-

-

Concentration: Pool the fractions containing pure this compound (as determined by HPLC or TLC) and concentrate them using a rotary evaporator or by lyophilization.

-

Analysis:

-

High-Performance Liquid Chromatography (HPLC): Use an amine-based column (e.g., Amide-80) with an acetonitrile/water mobile phase and a refractive index (RI) detector to quantify the purity of the this compound.[8]

-

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the choice of enzyme and reaction conditions. The tables below summarize key quantitative data from published research.

Table 1: Enzymes for this compound Synthesis and Their Properties

| Enzyme | Source Organism | Type | Optimal pH | Optimal Temp. (°C) | Key Product(s) | Reference(s) |

| G6-Amylase | Bacillus sp. 707 | This compound-forming | 8.8 | 45 | This compound (>30% yield) | [7] |

| Amylase AmyEs | Enhygromyxa salina | This compound-forming | - | - | This compound (40% w/w) | [3] |

| Amylase | Bacillus subtilis US116 | Malto-oligosaccharide-forming | 6.0 | 65 | This compound (~30%) & Maltoheptaose (~20%) | [8] |

| CGTase | Bacillus cereus | Cyclodextrin-forming | 7.0 | 37 | α, β, γ-Cyclodextrins | [11][12] |

| Thermostable Amylase | Pyrococcus furiosus | CD Ring-Opening | - | >90 | This compound (from α-CD) | [9] |

Table 2: Comparison of Synthesis Strategies and Reported Yields

| Strategy | Key Enzymes | Substrate | Reported Yield/Purity | Advantages | Disadvantages | Reference(s) |

| Direct Hydrolysis | G6-Amylase | Short-chain amylose | >30% this compound | Single enzymatic step, straightforward process. | Product mixture requires extensive purification. | [7] |

| Synergistic Hydrolysis | Amylase AmyEs + Branching Enzyme | Corn Starch | 9.5% increase in purity, 5% increase in yield vs. single enzyme. | Higher yield and purity from complex starch. | Requires two enzymes, more complex optimization. | [3] |

| CD Intermediate | CGTase + P. furiosus Amylase | Starch -> α-CD | High purity this compound from α-CD. | Potentially very high purity final product. | Multi-step process, requires purification of α-CD intermediate. | [9] |

Conclusion

The enzymatic synthesis of this compound from starch offers a highly specific and efficient alternative to chemical methods. The choice between direct hydrolysis and the cyclodextrin intermediate pathway depends on the desired final purity, available enzyme resources, and process complexity tolerance. The direct hydrolysis method using a this compound-forming amylase is more straightforward, while the two-step cyclodextrin pathway can yield a product of very high purity. Emerging strategies, such as the synergistic use of multiple enzymes, demonstrate the potential for further optimizing yield and purity from raw starch substrates.[3] The detailed protocols and comparative data provided in this guide serve as a comprehensive resource for researchers aiming to produce this compound for applications in biotechnology and pharmaceutical development.

References

- 1. This compound ((Glca1,4) 5 Glc) [sbsgenetech.com]

- 2. scbt.com [scbt.com]

- 3. Synergistic action of novel this compound-forming amylase and branching enzyme improves the enzymatic conversion of starch to specific maltooligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Purification, Enzymatic Characterization, and Nucleotide Sequence of a High-Isoelectric-Point α-Glucosidase from Barley Malt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical and crystallographic analyses of this compound-producing amylase from alkalophilic Bacillus sp. 707 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic preparation of this compound, maltoheptaose, and maltooctaose by the preferential cyclomaltooligosaccharide (cyclodextrin) ring-opening reaction of Pyrococcus furiosus thermostable amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Production of Cyclodextrins Using CGTase from Bacillus macerans | Springer Nature Experiments [experiments.springernature.com]

- 11. Synthesis of cyclodextrin glucosyl transferase by Bacillus cereus for the production of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Extractive bioconversion of cyclodextrins by Bacillus cereus cyclodextrin glycosyltransferase in aqueous two-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]

Maltohexaose: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Maltohexaose is a linear oligosaccharide composed of six α-1,4 linked D-glucose units. As a key component of the maltodextrin family, it serves as a valuable tool in various scientific and industrial fields, including enzymology, microbiology, and pharmaceutical sciences. This technical guide provides an in-depth overview of this compound, focusing on its chemical and physical properties, production methods, and applications, with a particular emphasis on its relevance to researchers and drug development professionals.

Core Properties of this compound

This compound is a well-defined carbohydrate with specific chemical and physical characteristics that are crucial for its application in research and development.

| Identifier | Value | Reference |

| CAS Number | 34620-77-4 | [1][2][3][4] |

| Molecular Formula | C36H62O31 | [1][2][3][4] |

| Molecular Weight | 990.86 g/mol | [2][3][4] |

| Synonyms | Amylohexaose, D-maltohexaose | [2] |

| Appearance | Light yellow powder | [5] |

| Solubility | Soluble in water (50 mg/mL) | [5] |

Production and Purification of this compound

This compound is primarily produced through the enzymatic hydrolysis of starch and related α-1,4-glucans.[1][6] Specific this compound-producing amylases (G6-amylases) are employed to achieve high yields of this particular oligosaccharide.

Enzymatic Production

Several microorganisms are known to produce G6-amylases, with species of Bacillus being the most prominent. For instance, Bacillus sp. 707 and Bacillus circulans G-6 have been identified as potent producers of this compound-forming enzymes.[1][2] The yield of this compound from soluble starch can reach approximately 30%.[2] The combined action of G6-amylase with debranching enzymes like pullulanase or isoamylase can further increase the yield by breaking down the α-1,6 linkages in amylopectin.[2]

A general workflow for the enzymatic production of this compound is outlined below:

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Maltase - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. Optimization of Multiparameters for Increased Yields of Cytochrome B5 in Bioreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, 34620-77-4 [thegoodscentscompany.com]

An In-depth Technical Guide to the Glycosidic Bonds in Maltohexaose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltohexaose, a linear oligosaccharide composed of six α-D-glucose units, is a key molecule in carbohydrate chemistry and biology. Its structure is defined by the α-1,4-glycosidic bonds that link the glucose monomers. A thorough understanding of the stereochemistry, conformation, and chemical properties of these bonds is critical for research in enzymology, drug delivery, and food science. This technical guide provides a comprehensive overview of the glycosidic bonds in this compound, including quantitative structural data, detailed experimental protocols for their characterization, and visualizations of relevant biochemical pathways and analytical workflows.

Introduction

This compound is a member of the malto-oligosaccharide series, which are produced by the enzymatic hydrolysis of starch.[1] It consists of six D-glucose residues linked in a linear fashion.[2] The defining feature of its primary structure is the α-1,4-glycosidic bond, a covalent linkage formed between the anomeric carbon (C1) of one glucose unit and the hydroxyl group on the fourth carbon (C4) of the adjacent glucose unit.[3] This specific linkage dictates the overall three-dimensional shape and biological activity of the molecule.

This guide delves into the core characteristics of these glycosidic bonds, providing researchers and drug development professionals with the essential knowledge for their work.

Structure and Conformation of the α-1,4-Glycosidic Bond

The α-1,4-glycosidic bond imposes significant conformational constraints on the this compound chain. The geometry of this linkage is primarily described by two torsion angles: phi (Φ) and psi (Ψ).

-

Φ (phi): O5 - C1 - O4' - C4'

-

Ψ (psi): C1 - O4' - C4' - C3'

The rotational freedom around these bonds is not unlimited, leading to preferred conformations that minimize steric hindrance and optimize electronic interactions.[4]

Visualization of this compound Structure

The following diagram illustrates the chemical structure of this compound, highlighting the repeating α-1,4-glycosidic linkages.

Quantitative Data on Glycosidic Bond Geometry

Precise quantitative data for the glycosidic bonds in an isolated this compound molecule is challenging to obtain directly from a single experimental technique. The data presented below is a synthesis of findings from X-ray crystallography of malto-oligosaccharides in complex with proteins and computational modeling studies. These values represent the most likely conformations.

| Parameter | Value (Maltose Model) | Method |

| Glycosidic Bond Length (C1-O4') | ~1.42 Å | X-ray Crystallography |

| Glycosidic Bond Angle (C1-O4'-C4') | ~117° | X-ray Crystallography |

| Torsion Angle Φ (O5-C1-O4'-C4') | 96.8° | Molecular Dynamics |

| Torsion Angle Ψ (C1-O4'-C4'-C3') | 105.2° | Molecular Dynamics |

| Conformational Energy Barrier (syn to anti) | ~5-7 kcal/mol | Computational Modeling[5] |

Note: These values are derived from studies on maltose and computational models of α-1,4-linked glucans and should be considered as approximations for the internal glycosidic bonds of this compound.[6]

Experimental Protocols for Glycosidic Bond Characterization

A multi-faceted approach is typically employed to characterize the glycosidic bonds of this compound, combining spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the primary structure and conformation of oligosaccharides in solution.[7]

Objective: To determine the linkage position and anomeric configuration of the glycosidic bonds, and to gain insights into the conformational dynamics.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of D₂O. For observation of exchangeable protons, a 9:1 H₂O:D₂O mixture can be used.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The anomeric protons (H1) typically resonate in the region of δ 4.5-5.5 ppm. The coupling constants (³J(H1,H2)) can help determine the anomeric configuration (α-linkage typically has a ³J(H1,H2) of ~3-4 Hz).

-

2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the tracing of proton networks within each glucose residue, starting from the anomeric proton.

-

2D TOCSY (Total Correlation Spectroscopy): This experiment extends the correlation to the entire spin system of a glucose residue, aiding in the assignment of all protons within each monomer.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of the ¹³C spectrum.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the glycosidic linkage. It shows correlations between protons and carbons that are two or three bonds away. A correlation between the anomeric proton (H1) of one residue and the carbon at the linkage position (C4) of the adjacent residue confirms the 1,4-linkage.[8]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of protons, which is crucial for determining the three-dimensional conformation around the glycosidic bond.

X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information of molecules in their crystalline state.

Objective: To determine the precise bond lengths, bond angles, and torsion angles of the glycosidic linkages.

Methodology:

-

Crystallization: This is often the most challenging step for oligosaccharides due to their flexibility. Co-crystallization with a protein that specifically binds this compound is a common strategy.[9]

-

Prepare a supersaturated solution of purified this compound (and binding protein, if applicable).

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source for high intensity.

-

Rotate the crystal and collect the diffraction pattern on a detector.[10]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using methods like molecular replacement if a homologous protein structure is available.

-

Build an atomic model into the resulting electron density map.

-

Refine the model to improve the fit between the calculated and observed diffraction data.

-

Computational Modeling

Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations provide insights into the conformational energy landscape and dynamic behavior of the glycosidic bond.

Objective: To map the potential energy surface of the glycosidic linkage and identify low-energy conformations.

Methodology:

-

System Setup:

-

Build an in-silico model of this compound.

-

Solvate the molecule in a water box to simulate an aqueous environment.

-

-

Molecular Dynamics Simulation:

-

Choose an appropriate force field (e.g., GLYCAM, CHARMM).

-

Perform an energy minimization of the system.

-

Run a molecular dynamics simulation for a sufficient time (nanoseconds to microseconds) to sample the conformational space.

-

-

Analysis:

Biochemical Relevance and Experimental Workflows

Enzymatic Hydrolysis of this compound

The α-1,4-glycosidic bonds of this compound are substrates for various enzymes, most notably α-amylase. The hydrolysis of these bonds is a fundamental process in carbohydrate metabolism.

References

- 1. Structural Monitoring of Oligosaccharides through 13C Enrichment and NMR Observation of Acetyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PhytoBank: Showing this compound (PHY0114134) [phytobank.ca]

- 3. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational space of alpha 1-4 glycosidic linkage: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Free energy surfaces for the alpha(1 --> 4)-glycosidic linkage: implications for polysaccharide solution structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cigs.unimo.it [cigs.unimo.it]

- 8. Principles of Structural Analysis and Sequencing of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Biochemical and crystallographic analyses of this compound-producing amylase from alkalophilic Bacillus sp. 707 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Basic procedure of x-ray crystallography for analysis of lectin-sugar interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Maltohexaose: A Technical Guide to Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the aqueous solubility and stability of maltohexaose. This compound, a linear oligosaccharide consisting of six α-1,4 linked glucose units, serves as a valuable tool in various scientific applications, from a substrate for enzymatic assays to a component in pharmaceutical formulations.[1][2][3] Understanding its behavior in aqueous solutions is critical for experimental design, formulation development, and ensuring data integrity.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | C36H62O31 | [3][4][5] |

| Molecular Weight | 990.86 g/mol | [1][2][6][5] |

| Appearance | White to off-white or light yellow powder/solid | [1][4][7] |

| Structure | Linear oligosaccharide of six α-D-glucose units | [1][3] |

| Purity (Typical) | ≥65% to >90% (HPLC) | [5][7][8] |

Solubility in Aqueous Solutions

This compound is generally described as soluble in water.[3][7] However, quantitative solubility data varies across different suppliers and literature, which may be attributable to differences in purity, crystalline form, and experimental conditions.

Reported Solubility Data

The following table summarizes the reported aqueous solubility values for this compound from various commercial and scientific sources.

| Reported Solubility | Solvent | Source(s) | Notes |

| ≥ 250 mg/mL (252.31 mM) | H2O | MedchemExpress[1] | Saturation was not reached at this concentration. |

| 100 mg/mL | Water | Selleck Chemicals | - |

| 50 mg/mL | Water | Sigma-Aldrich[7] | Solution described as clear and colorless. |

Factors Influencing Solubility

While specific studies detailing the effects of various conditions on this compound solubility are limited, general principles for maltooligosaccharides apply:

-

Temperature : The solubility of most saccharides in water increases with temperature. However, studies on the thermal diffusion of this compound in aqueous solutions between 15°C and 55°C focus on transport coefficients rather than saturation limits.[9][10]

-

pH : The pH of the aqueous solution is not expected to drastically alter the solubility of this compound, a non-ionic molecule, unless it promotes degradation at extreme pH values.

-

Purity : The presence of impurities, including other oligosaccharides or salts, can affect the measured solubility.

Experimental Protocol: Determination of Aqueous Solubility

The following is a standard protocol for determining the equilibrium solubility of this compound in an aqueous buffer using the isothermal shake-flask method.

Objective: To determine the saturation concentration of this compound in a specific aqueous medium at a controlled temperature.

Materials:

-

This compound powder

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Thermostatic shaker incubator

-

Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index (RI) or Evaporative Light Scattering (ELSD))

-

Calibrated analytical balance and volumetric flasks

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the aqueous buffer in several sealed vials. The amount should be sufficient to ensure that undissolved solid remains.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand at the controlled temperature to permit the sedimentation of excess solid. Alternatively, centrifuge the samples at high speed or filter the suspension using a pre-warmed syringe filter to separate the saturated solution from the undissolved solid.

-

Sample Dilution and Analysis: Carefully aspirate an aliquot of the clear supernatant. Perform a precise serial dilution with the buffer to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

-

Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The average of several replicates represents the equilibrium solubility.

Visualization: Solubility Determination Workflow

Caption: Workflow for determining this compound solubility.

Stability in Aqueous Solutions

The stability of this compound is influenced by chemical and enzymatic factors, with temperature and pH being critical parameters.

Chemical Stability and Degradation

This compound is susceptible to hydrolysis of its α-1,4 glycosidic bonds, which breaks the molecule into smaller oligosaccharides and ultimately glucose.

-

Effect of pH: this compound is generally stable in neutral aqueous solutions but is incompatible with strong acids and alkalis, which can catalyze hydrolysis.[11] Studies on the related disaccharide, maltose, show that its decomposition is significantly accelerated at low pH.[12] Caution is also advised during analytical procedures, as even mild acids (e.g., 0.1% formic acid) combined with heat can cause degradation.[13]

-

Effect of Temperature: Higher temperatures accelerate the rate of hydrolytic degradation.[12] For long-term stability, storage at reduced or frozen temperatures is essential.

Enzymatic Stability

As a maltooligosaccharide, this compound is a natural substrate for various amylolytic enzymes. Its stability in biological matrices or formulations containing enzymes is low. Key enzymes that hydrolyze this compound include:

-

Exo-maltohexaohydrolase: This enzyme can both produce and hydrolyze this compound.[14][15]

-

α-Amylase: Can degrade this compound into smaller products.[5][16]

-

α-Glucosidases (Maltases): These enzymes hydrolyze maltooligosaccharides to glucose.[17]

Storage and Handling Recommendations

Proper storage is crucial to maintain the integrity of this compound in both solid form and in solution.

| Form | Storage Condition | Duration | Source(s) | Notes |

| Solid (Powder) | -20°C | ≥ 4 years | Cayman Chemical (for Maltoheptaose)[18] | - |

| Solid (Powder) | Room Temperature | Not specified | Sigma-Aldrich[7] | - |

| Solid (Powder) | -20°C | > 2 years | Megazyme[5] | - |

| Aqueous Solution | Not Recommended | > 1 day | Cayman Chemical (for Maltoheptaose)[18] | Prepare fresh solutions for use. |

| Stock Solution | -20°C (in solvent) | 1 month | MedchemExpress[1], Selleck Chemicals[6] | Protect from light; aliquot to avoid freeze-thaw cycles. |

| Stock Solution | -80°C (in solvent) | 6 months - 1 year | MedchemExpress[1], Selleck Chemicals[6] | Protect from light; aliquot to avoid freeze-thaw cycles. |

Experimental Protocol: Assessment of Aqueous Stability by HPLC

This protocol outlines a method to evaluate the stability of this compound in an aqueous solution under defined conditions (e.g., varying pH and temperature).

Objective: To quantify the degradation of this compound over time by monitoring its concentration and the formation of degradation products.

Materials:

-

Stock solution of this compound of known concentration

-

A series of aqueous buffers with different pH values (e.g., pH 4, 7, 9)

-

Temperature-controlled incubators or water baths

-

Vials for sample storage

Methodology:

-

Sample Preparation: Dilute the this compound stock solution into the different pH buffers to achieve the desired final concentration.

-

Incubation: Aliquot the prepared samples into multiple vials for each condition (pH/temperature combination). Place the sets of vials into incubators set at the desired temperatures (e.g., 4°C, 25°C, 40°C).

-

Time-Point Sampling: At designated time points (e.g., t=0, 2, 4, 8, 24, 48 hours), remove one vial from each condition. Immediately quench any degradation by freezing the sample at -80°C or by adding a quenching agent if appropriate.

-

Data Analysis:

-

Create a calibration curve using this compound standards of known concentrations.

-

For each time point, calculate the percentage of the initial this compound remaining.

-

Plot the percentage of remaining this compound versus time for each condition.

-

If degradation follows first-order kinetics, a plot of ln([this compound]) versus time will be linear, and the degradation rate constant (k) can be determined from the slope.

-

Visualizations: Degradation Pathway and Stability Testing

Caption: Factors influencing the hydrolytic degradation of this compound.

Caption: Experimental workflow for aqueous stability testing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 34620-77-4: this compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. This compound Oligosaccharide | Megazyme [megazyme.com]

- 6. This compound | Mechanism | Concentration [selleckchem.com]

- 7. This compound =65 HPLC 34620-77-4 [sigmaaldrich.com]

- 8. 麦芽六糖 ≥65% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]

- 9. researchgate.net [researchgate.net]

- 10. Temperature dependence of thermal diffusion for aqueous solutions of monosaccharides, oligosaccharides, and polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound (Amylohexaose)|34620-77-4|MSDS [dcchemicals.com]

- 12. Decomposition kinetics of maltose in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Biochemical and crystallographic analyses of this compound-producing amylase from alkalophilic Bacillus sp. 707 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Note: Analysis of Maltohexaose using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Audience: Researchers, scientists, and drug development professionals.

Introduction